molecular formula C13H19N3O2 B2729194 Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate CAS No. 1253790-48-5

Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate

Cat. No. B2729194
CAS RN: 1253790-48-5
M. Wt: 249.314
InChI Key: CJOQBPJEZPMOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate, also known as TBN, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that belongs to the class of naphthyridines and has a molecular formula of C16H23N3O2. TBN has been found to exhibit a range of biological activities, making it a valuable tool for studying various physiological and biochemical processes.

Scientific Research Applications

Synthesis and Organic Chemistry

  • A novel reagent, tert-butyl 2-naphthalenesulfonylcarbamate, facilitated the stepwise synthesis of secondary aliphatic amines through consecutive N-alkylations, showcasing its utility in making orthogonally protected spermidine derivatives for selective modifications (Grehn & Ragnarsson, 2002).
  • Innovative synthesis of 3-amino and 3-alkoxy 1-naphthols from aromatic tert-butyl ynol ethers as arylketenes precursors highlights the method's efficiency and broad applicability in organic synthesis (Bai et al., 2015).

Catalysis and Materials Science

  • Air-stable gold nanoparticles, supported by tert-butyl(naphthalen-1-yl)phosphine oxide, were developed for the chemoselective hydrogenation of aldehydes, demonstrating the critical role of the supporting ligand in catalytic activity and selectivity (Cano et al., 2014).
  • The construction of extremely crowded naphthalenes, such as 5,6,8-tri(tert-butyl)-1,2,3,4-tetraphenylnaphthalene, through stable norbornadienone intermediates, provided insights into the stability and geometric distortions of highly congested naphthalene derivatives (Zhang et al., 2001).

Photoluminescence and Electronic Properties

  • Investigation of rhenium(I) complexes based on terpyridine derivatives with hole-transporting units revealed their significant photoluminescence properties, suggesting potential applications in optoelectronic devices (Wang et al., 2013).

Biochemistry and Medicinal Chemistry

  • The biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides showcased the enzyme's effectiveness in organic solvent-based reactions for the production of key intermediates used in statin synthesis (Liu et al., 2018).

Crystallography and Structural Analysis

  • Crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate provided insights into the molecular interactions and packing patterns in the solid state, highlighting the importance of hydrogen bonding in the dimer formation (Mestehdi et al., 2022).

properties

IUPAC Name

tert-butyl N-(5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-10-6-9-4-5-14-8-11(9)15-7-10/h6-7,14H,4-5,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOQBPJEZPMOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(CNCC2)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate

CAS RN

1253790-48-5
Record name tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.